Cas no 80-40-0 (Ethyl p-toluenesulfonate)

Ethyl p-toluenesulfonate (C₉H₁₂O₃S) is an organic sulfonate ester widely used as an alkylating agent in synthetic chemistry. It is particularly valued for its ability to efficiently transfer ethyl groups to nucleophiles, such as alcohols, amines, and thiols, under mild conditions. The compound exhibits high reactivity and selectivity, making it a preferred reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and solubility in common organic solvents further enhance its utility in laboratory and industrial applications. Ethyl p-toluenesulfonate is also employed in the preparation of quaternary ammonium salts and other functionalized intermediates, underscoring its versatility in organic synthesis.
Ethyl p-toluenesulfonate structure
Ethyl p-toluenesulfonate structure
Product Name:Ethyl p-toluenesulfonate
CAS No:80-40-0
MF:C9H12O3S
MW:200.254781723022
MDL:MFCD00009100
CID:34212
PubChem ID:6638
Update Time:2026-01-08

Ethyl p-toluenesulfonate Chemical and Physical Properties

Names and Identifiers

    • Ethyl p-toluenesulfonate
    • ethyl para-toluenesulfonate
    • Ethyl p-toluenesulphonate
    • 4-Toluenesulfonic Acid Ethyl Ester
    • 4-Methylbenzenesulfonic acid
    • Ethyl tosylate~p-Toluenesulphonic acid ethyl ester
    • Ethyl p-tosylate
    • Ethyl p-methylbenzenesulfonate
    • 4-Methylbenzenesulfonic acid ethyl ester
    • ethyl 4-methylbenzenesulfonate
    • Ethyl Tosylate
    • p-Toluenesulfonic Acid Ethyl Ester
    • Ethyl p-TS
    • Benzenesulfonic acid, 4-methyl-, ethyl ester
    • p-Toluenesulfonic acid, ethyl ester
    • Ethyl-p-toluenesulfonate
    • Ethyl PTS
    • p-Toluolsulfonsaeure aethyl ester
    • ethyl p-toluene sulfonate
    • Ethyl toluene-4-sulphonate
    • Ethyl p-methyl benzenesulfonate
    • ethyl 4-methylbenzene-1-sulfonate
    • Ethyl 4-toluenesulfonate
    • toluene-4-sulfonic aci
    • 4-methylbenzenesulfonate
    • ethyl p-toluensulfonate
    • EN300-18116
    • EINECS 201-276-7
    • UNII-2160N0YURF
    • BRN 0611213
    • toluene-4-sulfonic acid ethyl ester
    • MFCD00009100
    • Ethyl ester of p-Toluenesulfonic acid
    • 80-40-0
    • Ethyl 4-methylbenzenesulfonate #
    • Ethyl toluene-4-sulfonate
    • T0268
    • A839902
    • H11959
    • 2160N0YURF
    • LS-154168
    • Q27253524
    • InChI=1/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H
    • ethyl-p-toluene sulphonate
    • NSC-8887
    • CCRIS 1028
    • Ethyl p-toluenesulfonate, certified reference material, TraceCERT(R)
    • AI3-08004
    • Mittel AEP
    • DTXSID2058833
    • HY-W014895
    • NSC 8887
    • Ethylester kyseliny p-toluensulfonove
    • ethyl 4-methyl-1-benzenesulfonate
    • ethyltoluen-4-sulfonat
    • ethyl-p-toluene-sulfonate
    • 4-methyl-benzenesulfonic acid ethyl ester
    • Ethylester kyseliny p-toluensulfonove [Czech]
    • p-toluenesulfonic acid ethyl
    • p-Toluenesulfonate Ethyl ester
    • STL268850
    • ethyl paratoluene sulphonate
    • WLN: 2OSWR D1
    • SCHEMBL76249
    • 4-11-00-00248 (Beilstein Handbook Reference)
    • Z57169563
    • CS-W015611
    • Ethyl p-toluenesulfonate, 98%
    • AKOS000120217
    • F0001-2084
    • p-Toluolsulfonsaeure aethyl ester [German]
    • FT-0626235
    • ETHYL P-TOLUENESULFONATE [MI]
    • HSDB 5235
    • NSC8887
    • NS00020122
    • p-Toluenesulfonic acid, ethyl ester (6CI, 7CI, 8CI)
    • Aldrich 104256
    • Ethyl toluenesulfonate
    • ethyl4-methylbenzenesulfonate
    • DB-031914
    • MDL: MFCD00009100
    • Inchi: 1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
    • InChI Key: VRZVPALEJCLXPR-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(C)=CC=1)(OCC)=O
    • BRN: 611213

Computed Properties

  • Exact Mass: 200.05100
  • Monoisotopic Mass: 200.050715
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 51.8
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless monoclinic crystals
  • Density: 1.174 g/mL at 25 °C(lit.)
  • Melting Point: 29-33 °C (lit.)
  • Boiling Point: 158-162 °C/10 mmHg(lit.)
  • Flash Point: Fahrenheit: 316.4 ° f < br / > Celsius: 158 ° C < br / >
  • Refractive Index: n20/D 1.511(lit.)
  • Solubility: 1.24g/l
  • Water Partition Coefficient: Insoluble
  • PSA: 51.75000
  • LogP: 2.80100
  • Merck: 3858
  • Sensitiveness: Moisture Sensitive
  • Solubility: Soluble in ethanol, ether, benzene, insoluble in water

Ethyl p-toluenesulfonate Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN2811
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S45-S36/37/39
  • FLUKA BRAND F CODES:21
  • RTECS:XT6825000
  • Hazardous Material Identification: Xi
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:2-8°C
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R22; R36/37/38; R40

Ethyl p-toluenesulfonate Customs Data

  • HS CODE:29041000
  • Customs Data:

    China Customs Code:

    29041000

Ethyl p-toluenesulfonate Pricemore >>

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Ethyl p-toluenesulfonate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  5 min, rt
Reference
Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions
Kazemi, Foad; et al, Tetrahedron, 2007, 63(23), 5083-5087

Production Method 2

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: Dichloromethane ;  0.5 h, rt
1.2 24 h, rt
Reference
Organocatalytic silicon-free SuFEx reactions for modular synthesis of sulfonates and sulfonamides
Lin, Muze; et al, ChemRxiv, 2021, 1, 1-21

Production Method 3

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ;  15 min, rt
Reference
Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent
Deruer, Elsa; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 1203-1207

Production Method 4

Reaction Conditions
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
Reference
Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route
Choudary, B. M.; et al, Tetrahedron, 2000, 56(37), 7291-7298

Production Method 5

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Iron chloride (FeCl3) Solvents: Acetonitrile ;  6 h, reflux
Reference
An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clay
Movassagh, Barahman; et al, Zeitschrift fuer Naturforschung, 2005, 60(7), 763-765

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Copper bromide (CuBr2) Solvents: Dichloromethane ;  12 h, rt
Reference
Copper-Catalyzed Multicomponent Reaction of DABCO·(SO2)2, Alcohols, and Aryl Diazoniums for the Synthesis of Sulfonic Esters
Wang, Yang; et al, Journal of Organic Chemistry, 2018, 83(8), 4674-4680

Production Method 7

Reaction Conditions
1.1 Reagents: Tetraethylammonium hexafluorophosphate Solvents: Ethanol ,  Nitromethane ;  8 h, rt
Reference
Regio- and stereoselective electrochemical synthesis of sulfonylated enethers from alkynes and sulfonyl hydrazides
Du, Wu-Bo; et al, Green Chemistry, 2021, 23(6), 2420-2426

Production Method 8

Reaction Conditions
1.1 Solvents: Toluene (ethylated)
Reference
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Production Method 9

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Production Method 10

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Facile esterification of sulfonic acids and carboxylic acids with triethyl orthoacetate
Trujillo, John I.; et al, Tetrahedron Letters, 1993, 34(46), 7355-8

Production Method 11

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
A Combined Experimental and Computational Study of the Substituent Effect on Micellar Behavior of γ-Substituted Thermoresponsive Amphiphilic Poly(ε-caprolactone)s
Hao, Jing; et al, Macromolecules (Washington, 2013, 46(12), 4829-4838

Production Method 13

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: Dichloromethane ;  0.5 h, rt
1.2 24 h, rt
Reference
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes
Lin, Muze; et al, ACS Catalysis, 2023, 13(22), 14503-14512

Production Method 14

Reaction Conditions
1.1 Reagents: Styrene ,  Trimethylsilyl triflate Solvents: Acetic acid ,  Acetonitrile ;  12 h, 25 - 35 °C
Reference
Photo-induced stereo- and regiospecific sulfonylation of C-C multiple bonds exploiting the dual reactivity of sulfonium iodate(I) species
Gurawa, Aakanksha; et al, Organic Chemistry Frontiers, 2023, 10(19), 4918-4926

Production Method 15

Reaction Conditions
1.1 Solvents: Toluene
Reference
Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2710-18

Production Method 16

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Production Method 17

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  tert-Butyl nitrite ,  Magnesium chloride Solvents: Acetonitrile ;  7 h, 50 °C
1.2 Reagents: Triethylamine Solvents: Acetonitrile ;  40 min, rt
Reference
Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides
Li, Jiang-Sheng ; et al, Organic Letters, 2023, 25(46), 8263-8268

Production Method 18

Reaction Conditions
1.1 Solvents: Toluene
Reference
Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2710-18

Production Method 19

Reaction Conditions
1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ;  48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Reference
TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers
Chen, Jiayan; et al, Synlett, 2012, 23(4), 595-600

Production Method 20

Reaction Conditions
1.1 Reagents: Iodine ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  18 h, 60 °C
Reference
Iodine-mediated α-sulfonyloxylation of alkyl aryl ketones with oxone and sulfonic acids
Kikui, Hiroki; et al, Synthesis, 2013, 45(6), 791-797

Production Method 21

Reaction Conditions
1.1 Reagents: Hypochlorous acid, sodium salt, pentahydrate Solvents: Ethanol ;  7.7 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Dichloromethane ,  Water ;  rt
Reference
An efficient method for the preparation of sulfonyl chlorides: reaction of disulfides or thiols with sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals
Okada, Tomohide; et al, Chemistry Letters, 2015, 44(2), 185-187

Production Method 22

Reaction Conditions
1.1 Solvents: Toluene (ethylated)
Reference
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Production Method 23

Reaction Conditions
1.1 Solvents: Toluene (ethylated)
Reference
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Production Method 24

Reaction Conditions
1.1 Solvents: Toluene (ethylated)
Reference
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Production Method 25

Reaction Conditions
1.1 Solvents: Toluene (ethylated)
Reference
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Ethyl p-toluenesulfonate Raw materials

Ethyl p-toluenesulfonate Preparation Products

Ethyl p-toluenesulfonate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:80-40-0)Ethyl p-toluene sulfonate
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Ethyl p-toluenesulfonate Spectrogram

13C NMR
13C NMR
GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR

Additional information on Ethyl p-toluenesulfonate

Ethyl p-toluenesulfonate (CAS No. 80-40-0): Properties, Applications, and Industry Insights

Ethyl p-toluenesulfonate (CAS No. 80-40-0), also known as ethyl tosylate, is an important organic compound widely used in synthetic chemistry and industrial applications. This colorless to pale yellow liquid belongs to the class of sulfonate esters, characterized by its molecular formula C9H12O3S. With a molecular weight of 200.25 g/mol, it serves as a versatile reagent in organic synthesis, particularly in alkylation reactions and as a protecting group in complex molecular architectures.

The compound's structure features an ethyl group linked to the oxygen atom of a p-toluenesulfonyl moiety, making it an effective alkylating agent. Its chemical properties include a boiling point of 221-222°C at 760 mmHg and a density of approximately 1.17 g/cm3 at 25°C. Researchers frequently search for "ethyl p-toluenesulfonate solubility" as it exhibits moderate solubility in organic solvents like ethanol, ether, and chloroform, while being practically insoluble in water.

In pharmaceutical applications, ethyl tosylate plays a crucial role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Recent trends in "green chemistry alternatives to ethyl p-toluenesulfonate" reflect growing industry interest in sustainable synthetic methods. The compound's efficiency in O-alkylation reactions makes it particularly valuable for producing ether derivatives, a process frequently queried as "how to use ethyl p-toluenesulfonate in ether synthesis" in scientific databases.

The material science sector utilizes ethyl p-toluenesulfonate for polymer modification and as a precursor for specialty chemicals. Industry professionals often investigate "ethyl p-toluenesulfonate stability under different conditions" as its shelf life and storage requirements (typically under inert atmosphere at 2-8°C) significantly impact industrial applications. Recent advancements have explored its use in ionic liquid synthesis, responding to the increasing demand for "novel applications of tosylate esters" in advanced materials.

Quality control of ethyl tosylate typically involves gas chromatography (GC) analysis, with purity specifications often exceeding 98%. The analytical community shows consistent interest in "GC methods for ethyl p-toluenesulfonate analysis" and "spectroscopic characterization of sulfonate esters". Its IR spectrum displays characteristic sulfonyl stretching vibrations at 1360 cm-1 and 1175 cm-1, while 1H NMR shows distinctive aromatic proton signals between 7.7-7.9 ppm.

From a commercial perspective, ethyl p-toluenesulfonate maintains steady demand across research institutions and chemical manufacturers. Market analysts track "ethyl p-toluenesulfonate price trends" and "global suppliers of tosylate esters" as indicators of specialty chemical market dynamics. The compound's packaging typically ranges from laboratory-scale 100g bottles to industrial 200kg drums, with transportation classified under UN proper shipping name "Environmentally hazardous substances, liquid, n.o.s."

Emerging research directions include investigations into "catalytic applications of ethyl p-toluenesulfonate" and "biodegradation pathways of sulfonate esters". Environmental considerations have prompted studies on "waste treatment methods for tosylate-containing streams", aligning with the chemical industry's sustainability goals. These developments address frequent queries about "environmental impact of sulfonate esters" in regulatory and academic circles.

Handling ethyl tosylate requires standard laboratory precautions, including proper ventilation and personal protective equipment. The scientific community regularly searches for "safe handling procedures for sulfonate esters" and "first aid measures for ethyl p-toluenesulfonate exposure". While not classified as extremely hazardous, its potential as an irritant necessitates appropriate safety measures during use.

The future outlook for ethyl p-toluenesulfonate remains positive, driven by ongoing demand in pharmaceutical synthesis and specialty chemical production. Industry observers monitor "technological advancements in sulfonate chemistry" and "new synthetic applications of tosylates" as potential growth drivers. As research continues to uncover novel applications, this versatile compound maintains its position as a valuable tool in modern synthetic chemistry.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:80-40-0)Ethyl p-toluenesulfonate
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Jiangsu Xinsu New Materials Co., Ltd
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